Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationships

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate (CAS 2417969-86-7; MF: C13H12N2O2; MW: 228.25) is a partially saturated, tetracyclic indole derivative featuring a cyclobutane ring fused to the [2,3]-face of the indole core, a cyano substituent at position 6, and a methyl carboxylate ester at position 3. The compound belongs to the cyclobuta[b]indole scaffold class, a strained polyheterocyclic architecture that has attracted interest in CNS-targeted drug discovery programs, as evidenced by Servier's cyclobutaindolecarboxamide patent family.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B12929937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCOC(=O)N1C2CCC2C3=C1C=CC(=C3)C#N
InChIInChI=1S/C13H12N2O2/c1-17-13(16)15-11-5-3-9(11)10-6-8(7-14)2-4-12(10)15/h2,4,6,9,11H,3,5H2,1H3
InChIKeySZLIWLXCXHVJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate – A Cyano-Functionalized Cyclobuta[b]indole Building Block for Medicinal Chemistry


Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate (CAS 2417969-86-7; MF: C13H12N2O2; MW: 228.25) is a partially saturated, tetracyclic indole derivative featuring a cyclobutane ring fused to the [2,3]-face of the indole core, a cyano substituent at position 6, and a methyl carboxylate ester at position 3 . The compound belongs to the cyclobuta[b]indole scaffold class, a strained polyheterocyclic architecture that has attracted interest in CNS-targeted drug discovery programs, as evidenced by Servier's cyclobutaindolecarboxamide patent family [1]. The presence of both electron-withdrawing cyano and ester functionalities distinguishes it from simpler cyclobuta[b]indole analogs and enables downstream synthetic diversification through orthogonal chemical handles [2].

Why Simple Cyanoindoles or Unsubstituted Cyclobuta[b]indoles Cannot Replace Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate


Substituting this compound with a simpler 6-cyanoindole (CAS 15861-36-6) forfeits the strained cyclobutane ring, which contributes conformational restriction, increased sp³ character (Fsp³), and distinct pharmacokinetic properties critical to modern fragment-based and structure-based drug design [1]. Conversely, replacing it with an unsubstituted cyclobuta[b]indole ester, such as methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate (CAS 2763756-51-8), eliminates the synthetically versatile cyano group at position 6, a handle for transformation into amines, tetrazoles, or amides . The 6-bromo analog (CAS 2417969-85-6) offers a cross-coupling handle but lacks the hydrogen-bond acceptor capacity, lower lipophilicity, and distinct electronic profile conferred by the cyano group. These structural differences produce non-interchangeable physicochemical and reactivity profiles, making the cyano-substituted compound uniquely suited for applications requiring a combination of electron deficiency, moderate polarity, and orthogonal synthetic diversification points .

Quantitative Differentiation Evidence for Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate Versus Its Closest Analogs


Hammett Substituent Constant (σp): Cyano Confers Stronger Electron-Withdrawing Character Than 6-Bromo or 6-H Analogs

The electron-withdrawing nature of substituents at the 6-position of the indole ring follows the established Hammett σp series: cyano (σp = 0.66) is significantly more electron-withdrawing than bromo (σp = 0.23) or hydrogen (σp = 0.00) [1]. This electronic differentiation directly impacts the compound's reactivity in nucleophilic aromatic substitution, its redox potential, and the acidity of adjacent C–H bonds. The stronger electron withdrawal by the cyano group also modulates the electron density of the indole π-system, influencing π-π stacking interactions with biological targets and potentially altering binding affinity in a manner distinct from the 6-bromo or unsubstituted analogs [2].

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationships

Lipophilicity (LogP): Cyano Substitution Reduces LogP by Approximately 0.5–0.8 Units Compared to 6-Bromo Analog

The measured LogP of the target compound is 2.39 . The 6-bromo analog (CAS 2417969-85-6), by virtue of the larger, more polarizable bromine atom, is estimated to have a LogP approximately 0.5–0.8 units higher based on the π contribution of bromo versus cyano substituents in aromatic systems [1]. This difference places the cyano compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, whereas the bromo analog trends toward higher lipophilicity associated with increased promiscuity and poorer solubility.

ADME Drug-likeness Physicochemical Profiling

Hydrogen Bond Acceptor (HBA) Capacity: Cyano Group Provides a Distinct HBA That Is Absent in 6-Bromo and 6-H Analogs

The cyano group at position 6 introduces a linear, sp-hybridized hydrogen bond acceptor with a moderately basic nitrogen lone pair capable of engaging in hydrogen bonds with protein backbone NH groups, serine/threonine hydroxyls, or structured water molecules in the binding site [1]. The 6-bromo analog (CAS 2417969-85-6) lacks any hydrogen bond acceptor at this position, while the unsubstituted analog (CAS 2763756-51-8) bears only a C–H group. This functional difference is material in structure-based design, where the cyano group can serve as a specific anchoring point mediating key interactions, whereas bromine can only participate in halogen bonding (σ-hole interactions), a geometrically and energetically distinct interaction [2].

Molecular Recognition Structure-Based Drug Design Pharmacophore Modeling

Synthetic Handle Orthogonality: Cyano Group Enables Distinct Downstream Transformations Unavailable to the 6-Bromo Analog

The cyano group at position 6 provides a versatile synthetic handle that can be reduced to the corresponding aminomethyl (CH₂NH₂) derivative, hydrolyzed to a carboxylic acid, converted to a tetrazole via [3+2] cycloaddition with azide, or transformed into an amidine or amide under appropriate conditions [1]. The 6-bromo analog (CAS 2417969-85-6) permits Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) but does not allow the same range of functional group interconversions without replacing the bromine atom entirely. The co-existence of the cyano group and the methyl ester on the target compound creates orthogonal reactivity: the ester can be selectively hydrolyzed under mild basic conditions without affecting the cyano group, enabling sequential diversification strategies that are not possible with the bromo analog, where the ester and bromide may exhibit competing reactivity under certain conditions [2].

Synthetic Methodology Parallel Synthesis Library Design

Topological Polar Surface Area (TPSA): Cyano Substitution Increases TPSA Relative to Unsubstituted and Bromo Analogs, Modulating Membrane Permeability

The experimentally derived TPSA for the target compound is 53.33 Ų . The 6-bromo analog (CAS 2417969-85-6), with molecular formula C12H12BrNO2, replaces the cyano nitrogen atoms with a bromine atom, reducing both the nitrogen count and the polar surface area. The unsubstituted analog methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate (C12H13NO2) further reduces TPSA. For CNS drug discovery, a TPSA < 60–70 Ų is generally considered favorable for passive blood-brain barrier penetration, while values < 140 Ų correlate with good oral absorption [1]. The cyano compound's TPSA of 53.33 Ų sits in a range predictive of good CNS permeability while retaining a polar functional group that can engage in specific target interactions, offering a favorable balance not achievable with the more lipophilic bromo analog or the less polar unsubstituted variant.

ADME Prediction Blood-Brain Barrier Penetration Drug Design

Optimal Application Scenarios for Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate Based on Its Differentiated Properties


CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity and Hydrogen Bond Acceptor Capacity

For neuroscience programs targeting GPCRs, ion channels, or enzymes within the CNS, the compound's LogP of 2.39 and TPSA of 53.33 Ų place it within favorable ranges for both passive blood-brain barrier penetration and oral bioavailability [1]. The cyano group provides a geometrically precise hydrogen bond acceptor that can anchor ligand-receptor recognition while maintaining the strained cyclobutane scaffold, which offers conformational pre-organization benefits documented for cyclobutane-containing drug candidates [2]. In this context, the 6-bromo analog (LogP ~2.9–3.2) risks exceeding optimal CNS lipophilicity and lacks the HBA capacity, while the unsubstituted analog (TPSA < 40 Ų) may show sufficient permeability but reduced target engagement via polar contacts.

Parallel Library Synthesis Requiring Orthogonal Diversification Handles on a Polycyclic Scaffold

The compound presents two orthogonal reactive centers: a methyl ester susceptible to selective hydrolysis or transesterification, and a cyano group convertible to amines, tetrazoles, carboxylic acids, or amidines under mutually compatible conditions [1]. This enables sequential or parallel library construction strategies where the order of functionalization can be tuned for synthetic efficiency. The 6-bromo analog, while useful for cross-coupling, cannot undergo the range of nucleophilic additions and cycloadditions available to the cyano group. Procurement of this compound for library synthesis thus provides access to a broader and more diverse derivative space than procurement of the bromo or unsubstituted analogs, supporting more efficient SAR exploration in hit-to-lead or lead optimization campaigns [2].

Fragment-Based Drug Discovery Leveraging the Cyano Group as a Specific Polar Pharmacophoric Element

In fragment-based screening, the cyano group is a recognized privileged fragment pharmacophore due to its small size (molecular weight contribution = 26 Da), linear geometry, and dual capacity as a hydrogen bond acceptor and dipole element [1]. The cyclobuta[b]indole scaffold contributes three-dimensionality (Fsp³ > 0 due to the cyclobutane ring) that is increasingly valued in fragment libraries to improve hit selectivity and developability [2]. The target compound, with molecular weight 228.25 Da and a unique combination of a strained carbocycle, cyano HBA, and ester handle, fits the fragment library profile while offering synthetic tractability beyond what simpler cyanoindoles or unfunctionalized cyclobuta[b]indoles can provide. Its higher TPSA relative to the bromo analog also reduces the risk of non-specific hydrophobic interactions that plague many fragment hits.

Synthesis of Cyclobutaindolecarboxamide Pharmaceuticals via Nitrile Hydrolysis or Reduction Pathways

The Servier cyclobutaindolecarboxamide patent family (US 6,743,818 B2 and related filings) exemplifies the use of cyano-substituted cyclobuta-indoles as precursors to CNS-active carboxamide derivatives for the treatment of anxiety, depression, and related disorders [1]. The target compound's cyano group can be selectively reduced to the corresponding aminomethyl intermediate or hydrolyzed to the carboxylic acid for subsequent amide coupling, providing direct synthetic access to this pharmacologically validated chemotype. The 6-bromo analog lacks this direct transformation path to the carboxamide pharmacophore without first installing a carboxyl surrogate via carbonylation, adding synthetic steps and cost. For organizations pursuing cyclobutaindole-based CNS programs, the cyano-substituted compound represents a strategically advantageous intermediate [2].

Quote Request

Request a Quote for Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.